Cas no 608515-72-6 (6-fluoroisoquinolin-5-amine)
6-fluoroisoquinolin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Isoquinolinamine,6-fluoro-(9CI)
- 6-fluoroisoquinolin-5-amine
- D80089
- BS-53227
- MFCD18821770
- 608515-72-6
- XYUSNQJXESDQTO-UHFFFAOYSA-N
- SCHEMBL5655780
- EN300-328813
-
- MDL: MFCD18821770
- Inchi: 1S/C9H7FN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2
- InChI Key: XYUSNQJXESDQTO-UHFFFAOYSA-N
- SMILES: FC1C=CC2C=NC=CC=2C=1N
Computed Properties
- Exact Mass: 162.05932639g/mol
- Monoisotopic Mass: 162.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9Ų
6-fluoroisoquinolin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB547231-1 g |
6-Fluoroisoquinolin-5-amine; . |
608515-72-6 | 1g |
€1,038.20 | 2023-04-13 | ||
| Chemenu | CM238687-250mg |
6-Fluoroisoquinolin-5-amine |
608515-72-6 | 97% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM238687-1g |
6-Fluoroisoquinolin-5-amine |
608515-72-6 | 97% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-328813-0.05g |
6-fluoroisoquinolin-5-amine |
608515-72-6 | 95.0% | 0.05g |
$948.0 | 2025-03-18 | |
| Enamine | EN300-328813-0.1g |
6-fluoroisoquinolin-5-amine |
608515-72-6 | 95.0% | 0.1g |
$993.0 | 2025-03-18 | |
| Enamine | EN300-328813-0.25g |
6-fluoroisoquinolin-5-amine |
608515-72-6 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
| Enamine | EN300-328813-0.5g |
6-fluoroisoquinolin-5-amine |
608515-72-6 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
| Enamine | EN300-328813-1.0g |
6-fluoroisoquinolin-5-amine |
608515-72-6 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 | |
| Enamine | EN300-328813-2.5g |
6-fluoroisoquinolin-5-amine |
608515-72-6 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
| Enamine | EN300-328813-5.0g |
6-fluoroisoquinolin-5-amine |
608515-72-6 | 95.0% | 5.0g |
$3273.0 | 2025-03-18 |
6-fluoroisoquinolin-5-amine Suppliers
6-fluoroisoquinolin-5-amine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 6-fluoroisoquinolin-5-amine
Introduction to 6-fluoroisoquinolin-5-amine (CAS No: 608515-72-6)
6-fluoroisoquinolin-5-amine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 608515-72-6, belongs to the isoquinoline family, which is well-documented for its role in the synthesis of various bioactive molecules. The introduction of a fluorine atom at the 6-position and an amine group at the 5-position enhances its pharmacological profile, making it a promising candidate for further research and development.
The isoquinoline scaffold is a core structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological functions. The fluorine substituent in 6-fluoroisoquinolin-5-amine not only influences the electronic properties of the molecule but also contributes to its metabolic stability and binding affinity to biological targets. This makes it an attractive scaffold for drug design, particularly in the development of small-molecule inhibitors and agonists.
In recent years, there has been a surge in research focused on fluorinated isoquinolines due to their enhanced bioavailability and improved pharmacokinetic properties. Studies have shown that fluorine atoms can increase the lipophilicity of molecules, thereby facilitating their absorption and distribution within the body. Additionally, fluorine substitution often leads to increased metabolic stability, reducing the rate at which the drug is broken down and allowing for a longer half-life.
The amine group at the 5-position of 6-fluoroisoquinolin-5-amine further contributes to its versatility as a pharmacophore. Amines are common in bioactive molecules and can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. This feature makes 6-fluoroisoquinolin-5-amine a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 6-fluoroisoquinolin-5-amine with various biological targets with high accuracy. These studies have identified potential applications in areas such as oncology, inflammation, and central nervous system disorders. For instance, preliminary computational studies suggest that 6-fluoroisoquinolin-5-amine may interact with enzymes involved in cancer cell proliferation, making it a candidate for further investigation as an anticancer agent.
The synthesis of 6-fluoroisoquinolin-5-amine presents both challenges and opportunities for synthetic chemists. Traditional methods for constructing isoquinoline derivatives often require multi-step processes involving harsh conditions and expensive reagents. However, recent developments in green chemistry have led to more sustainable synthetic routes that minimize waste and energy consumption. These innovations are not only environmentally friendly but also cost-effective, making it feasible to produce larger quantities of 6-fluoroisoquinolin-5-amine for research purposes.
One particularly promising synthetic approach involves the use of transition metal-catalyzed reactions, which can streamline the construction of complex heterocyclic structures. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into isoquinoline derivatives with high selectivity and yield. Such methods are increasingly being adopted in industrial settings due to their efficiency and scalability.
The biological evaluation of 6-fluoroisoquinolin-5-amine has revealed several intriguing findings. In vitro assays have demonstrated its potential as an inhibitor of enzymes implicated in inflammatory diseases. The amine group at the 5-position appears to play a crucial role in modulating the activity of these enzymes, suggesting that further optimization could lead to more potent therapeutic agents.
Additionally, studies using cell-based models have shown that 6-fluoroisoquinolin-5-amine can modulate signaling pathways associated with neurodegenerative disorders. The precise mechanisms by which this occurs are still under investigation, but preliminary data suggest that it may interact with receptors or enzymes involved in neuronal survival and function. These findings highlight the compound's potential as a lead molecule for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease.
The future direction of research on 6-fluoroisoquinolin-5-amine is likely to focus on structure-activity relationship (SAR) studies to optimize its pharmacological properties. By systematically modifying various functional groups within the molecule, researchers can fine-tune its biological activity and selectivity. Additionally, exploring new synthetic methodologies will be essential for scaling up production and making this compound more accessible for clinical trials.
In conclusion,6-fluoroisoquinolin-5-amineseems poised to make significant contributions to pharmaceutical research due to its unique structural features and promising biological activities. Its incorporation into drug discovery programs holds great potential for developing novel therapeutics targeting various diseases. As our understanding of fluorinated heterocycles continues to grow, 6-fluoroisoquinolin - 5 - amine will undoubtedly remain a focal point of interest for both academic researchers and industry scientists alike.
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